Cas no 90322-59-1 (2-oxo-2H-chromene-6-sulfonamide)

2-オキソ-2H-クロメン-6-スルホンアミド(2-oxo-2H-chromene-6-sulfonamide)は、クマリン骨格にスルホンアミド基を有する有機化合物です。この化合物は、高い反応性と特異的な分子構造により、医薬品中間体や機能性材料の合成において有用な中間体として注目されています。スルホンアミド基の導入により、優れた溶解性と生体適合性を示し、創薬分野での応用が期待されます。また、光学的特性を活かしたセンサー材料や有機電子材料への展開も可能です。安定性に優れ、精密合成における取り扱い性の良さも特長です。

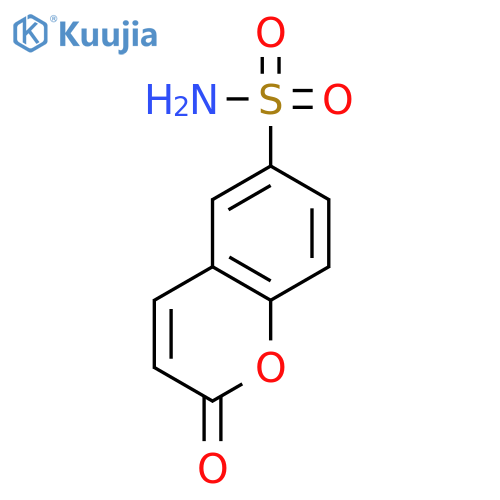

90322-59-1 structure

商品名:2-oxo-2H-chromene-6-sulfonamide

CAS番号:90322-59-1

MF:C9H7NO4S

メガワット:225.221181154251

MDL:MFCD01926592

CID:1950182

PubChem ID:15191267

2-oxo-2H-chromene-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-6-sulfonamide, 2-oxo-

- 2-oxochromene-6-sulfonamide

- F1905-0462

- Z299680978

- coumarin-6-sulfonamide

- AKOS005139286

- EN300-271154

- AG-777/09308041

- SCHEMBL1743537

- 2-oxo-2h-chromene-6-sulfonamide

- 90322-59-1

- 2-oxo-2H-chromene-6-sulfonamide

-

- MDL: MFCD01926592

- インチ: InChI=1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13)

- InChIKey: GMLWMUHTXAGMLN-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 225.00957888Da

- どういたいしつりょう: 225.00957888Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 395

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 94.8Ų

2-oxo-2H-chromene-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM541906-1g |

2-Oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 97% | 1g |

$960 | 2024-07-20 | |

| Enamine | EN300-271154-0.5g |

2-oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 95.0% | 0.5g |

$465.0 | 2025-03-20 | |

| Enamine | EN300-271154-1.0g |

2-oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 95.0% | 1.0g |

$485.0 | 2025-03-20 | |

| Enamine | EN300-271154-5g |

2-oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 90% | 5g |

$1406.0 | 2023-09-11 | |

| Life Chemicals | F1905-0462-0.5g |

2-oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 95% | 0.5g |

$398.0 | 2023-09-07 | |

| Life Chemicals | F1905-0462-1g |

2-oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 95% | 1g |

$708.0 | 2023-09-07 | |

| Life Chemicals | F1905-0462-2.5g |

2-oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 95% | 2.5g |

$1416.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141081-1g |

2-Oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 97% | 1g |

¥7491.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141081-250mg |

2-Oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 97% | 250mg |

¥2577.00 | 2024-04-26 | |

| Chemenu | CM541906-100mg |

2-Oxo-2H-chromene-6-sulfonamide |

90322-59-1 | 97% | 100mg |

$247 | 2024-07-20 |

2-oxo-2H-chromene-6-sulfonamide 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

90322-59-1 (2-oxo-2H-chromene-6-sulfonamide) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量